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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzoic acid

Cat. No.: B146876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-5-nitrobenzoic acid, a key intermediate in pharmaceutical and organic synthesis. The

document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR),

Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, presenting

the quantitative information in a structured format for ease of reference and comparison.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Bromo-5-
nitrobenzoic acid.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.49 d 2.8 H-6

8.22 dd 8.8, 2.8 H-4

8.03 d 8.8 H-3
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Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppm Assignment

Data not available in search results C=O

Data not available in search results C-NO₂

Data not available in search results C-Br

Data not available in search results Aromatic CH

Data not available in search results Aromatic CH

Data not available in search results Aromatic CH

Data not available in search results Quaternary Aromatic C

Note: Specific experimental ¹³C NMR data for 2-Bromo-5-nitrobenzoic acid is not readily

available in the public domain. The table is provided as a template for expected signals.

Infrared (IR) Spectroscopy Data
Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Assignment

~3100-2500 (broad) O-H stretch (Carboxylic acid)

~1700 C=O stretch (Carboxylic acid)

~1530 and ~1350 Asymmetric and symmetric NO₂ stretching

~830 C-Br stretch

~1600, ~1475 Aromatic C=C stretching

Sample Preparation: KBr pellet or ATR
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Mass Spectrometry (MS) Data
Table 4: GC-MS Fragmentation Data

m/z Relative Intensity Assignment

245 Top Peak [M]⁺ (with ⁷⁹Br)

247 Second Highest [M]⁺ (with ⁸¹Br)

75 Third Highest Fragment ion

Ionization Mode: Electron Ionization (EI)[1]

Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic

analysis of 2-Bromo-5-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: Approximately 10-20 mg of 2-Bromo-5-nitrobenzoic acid is

dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred

to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer.

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard.

2.1.3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same

spectrometer, typically with proton decoupling to simplify the spectrum. A larger number of

scans is usually required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
2.2.1. KBr Pellet Method: A small amount of 2-Bromo-5-nitrobenzoic acid (1-2 mg) is finely

ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is

then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the

sample holder of the FTIR spectrometer for analysis.
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2.2.2. Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed

directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good

contact between the sample and the crystal. The spectrum is then recorded.

Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of benzoic acid derivatives, a derivatization step is typically required

before GC-MS analysis.

2.3.1. Derivatization (Esterification): The carboxylic acid group is converted to a more volatile

ester, for example, by reaction with a silylating agent like N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation with diazomethane or

trimethylsilyldiazomethane.

2.3.2. GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped

with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven

temperature is programmed to ramp up to ensure separation of the components. The eluent

from the GC is introduced into a mass spectrometer, typically operated in electron ionization

(EI) mode at 70 eV. The mass spectrum is recorded over a specific m/z range.

Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

solid organic compound like 2-Bromo-5-nitrobenzoic acid.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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